1-(4-Fluorobenzoyl)piperidin-4-one chemical properties and structure
1-(4-Fluorobenzoyl)piperidin-4-one chemical properties and structure
An In-depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one
This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for 1-(4-Fluorobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical development and medicinal chemistry.
Introduction
1-(4-Fluorobenzoyl)piperidin-4-one is a versatile chemical compound widely utilized as a key building block in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidinone core and a fluorobenzoyl group, makes it a valuable intermediate for creating a diverse range of bioactive molecules. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of derivative compounds.[1][2] This compound is particularly significant in the development of analgesics, anti-inflammatory drugs, and agents for neuroscience research, where it is used in studies investigating the modulation of neurotransmitter systems.[1][3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands to biological targets such as the 5-HT2A receptor.[4]
Chemical Structure and Identifiers
The molecule consists of a piperidin-4-one ring N-acylated with a 4-fluorobenzoyl group.
Chemical Structure Diagram
Caption: 2D structure of 1-(4-Fluorobenzoyl)piperidin-4-one.
Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(4-Fluorobenzoyl)piperidin-4-one |
| Synonyms | 1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone[1] |
| CAS Number | 648895-46-9[1] |
| Molecular Formula | C₁₂H₁₂FNO₂[1] |
| SMILES | O=C(N1CCC(CC1)=O)C2=CC=C(F)C=C2 |
| InChI Key | InChIKey=YQGJMFRXOGTPEJ-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These values are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Reference |
| Molecular Weight | 221.23 g/mol | [1] |
| Melting Point | 96-102 °C | [1] |
| Purity | ≥ 99% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Experimental Protocols
This section details common experimental procedures for the synthesis and analysis of 1-(4-Fluorobenzoyl)piperidin-4-one and its derivatives.
Synthesis Protocol: Acylation of Piperidin-4-one
The most direct synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This method is analogous to established procedures for the synthesis of similar N-benzoyl piperidine and piperazine derivatives.[5]
Materials:
-
Piperidin-4-one hydrochloride
-
4-Fluorobenzoyl chloride
-
Triethylamine (TEA) or similar non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend piperidin-4-one hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 20-30 minutes.
-
Slowly add a solution of 4-fluorobenzoyl chloride (approx. 1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography to yield pure 1-(4-Fluorobenzoyl)piperidin-4-one.
Caption: General workflow for the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantification of piperidin-4-one derivatives.[6][7]
Instrumentation & Reagents:
-
HPLC System: Standard system with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile (HPLC grade) and water (HPLC grade), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detector Wavelength: Set to monitor the benzoyl chromophore, typically around 254 nm.[6]
-
Flow Rate: Approximately 1.0 mL/min.[6]
-
Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like acetonitrile to create a stock solution for analysis.
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a standard solution of 1-(4-Fluorobenzoyl)piperidin-4-one to determine its retention time.
-
Inject the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
Analyze the resulting chromatogram to determine the purity by calculating the relative peak area of the main product.
Applications in Research and Development
1-(4-Fluorobenzoyl)piperidin-4-one is a cornerstone intermediate with broad applications:
-
Pharmaceutical Development: It serves as a critical starting material for synthesizing drugs, especially analgesics and anti-inflammatory agents.[1][3]
-
Neuroscience Research: The compound and its derivatives are used to investigate neurotransmitter systems, aiding in the discovery of potential treatments for neurological disorders.[1][3]
-
Medicinal Chemistry: It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of new drug candidates.[3]
-
Biochemical Assays: Researchers utilize it in various assays to evaluate biological activity and identify new therapeutic targets.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-(4-Fluorobenzyl)-4-piperidone [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
